molecular formula C14H19N3O3 B15046871 Ethyl 2-(hydroxyimino)-2-(4-phenylpiperazino)acetate

Ethyl 2-(hydroxyimino)-2-(4-phenylpiperazino)acetate

Cat. No.: B15046871
M. Wt: 277.32 g/mol
InChI Key: GDLQYVMHPHOISI-SQFISAMPSA-N
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Description

Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the hydroxyimino group and the phenylpiperazine moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-phenylpiperazine, is reacted with an appropriate acylating agent to introduce the ester functionality.

    Introduction of the hydroxyimino group: The intermediate is then treated with a suitable reagent, such as hydroxylamine, to form the hydroxyimino group.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate would depend on its specific biological target. Generally, compounds with a piperazine moiety can interact with various receptors or enzymes, modulating their activity. The hydroxyimino group may also play a role in binding to specific molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazine: A simpler analogue without the ester and hydroxyimino groups.

    N-Hydroxyimino derivatives: Compounds with similar functional groups but different core structures.

    Piperazine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate is unique due to the combination of the hydroxyimino group and the phenylpiperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

ethyl (2Z)-2-hydroxyimino-2-(4-phenylpiperazin-1-yl)acetate

InChI

InChI=1S/C14H19N3O3/c1-2-20-14(18)13(15-19)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7,19H,2,8-11H2,1H3/b15-13-

InChI Key

GDLQYVMHPHOISI-SQFISAMPSA-N

Isomeric SMILES

CCOC(=O)/C(=N/O)/N1CCN(CC1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=NO)N1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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